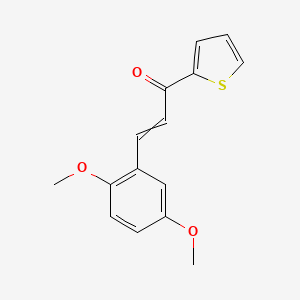
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as 2E-3-DMPT-1-2T, is a compound with a molecular formula of C12H12O3S. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been the subject of much scientific research due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology.
科学的研究の応用
2E-3-DMPT-1-2T has been the subject of much scientific research due to its potential applications in a variety of fields. For example, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator. It has also been studied for its potential use as an insecticide and herbicide, as well as its potential to act as an inhibitor of certain enzymes.
作用機序
The exact mechanism of action of 2E-3-DMPT-1-2T is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, such as the dopamine receptor, and thereby modulating the activity of these proteins. Additionally, it is believed to act by binding to certain enzymes, such as acetylcholinesterase, and thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-DMPT-1-2T have yet to be fully elucidated. However, it is believed to have a variety of effects, such as its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator. Additionally, it is believed to have an effect on certain enzymes, such as acetylcholinesterase, and thereby inhibiting their activity.
実験室実験の利点と制限
The advantages of using 2E-3-DMPT-1-2T in lab experiments include its solubility in organic solvents and its ability to bind to certain proteins and enzymes. Additionally, it has a relatively low toxicity, making it relatively safe to use in laboratory experiments. However, there are some limitations to using 2E-3-DMPT-1-2T in laboratory experiments, such as its relatively low purity (95%) and its limited availability.
将来の方向性
In order to further the research on 2E-3-DMPT-1-2T, there are a variety of future directions that could be explored. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in medicine, biochemistry, and pharmacology. Additionally, further research could be conducted to explore its potential use as an insecticide and herbicide, as well as its potential to act as an inhibitor of certain enzymes. Finally, further research could be conducted to explore its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator.
合成法
2E-3-DMPT-1-2T can be synthesized by a variety of methods. One method involves the reaction of 2-thienylacetic acid with 2,5-dimethoxyphenylboronic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds through a Williamson ether synthesis to form 2E-3-DMPT-1-2T. Another method involves the reaction of 2-thienylacetic acid with 2,5-dimethoxyphenylmagnesium bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds through a Grignard reaction to form 2E-3-DMPT-1-2T.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDTVASTJJROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386888 |
Source


|
| Record name | 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
CAS RN |
364754-41-6 |
Source


|
| Record name | 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

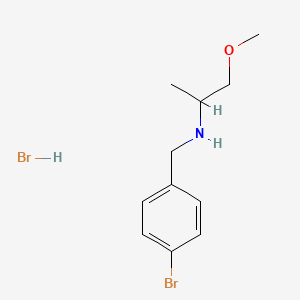
amine hydrobromide; 95%](/img/structure/B6351942.png)
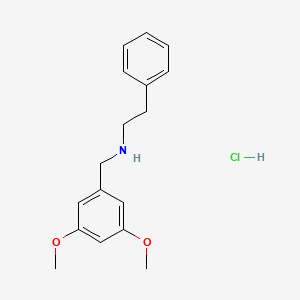
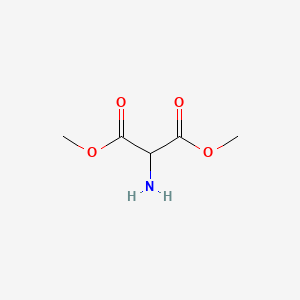
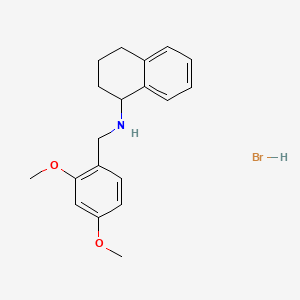
amine hydrobromide; 95%](/img/structure/B6351972.png)
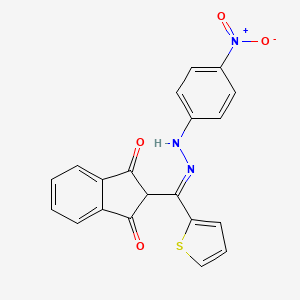
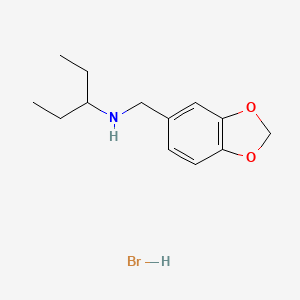
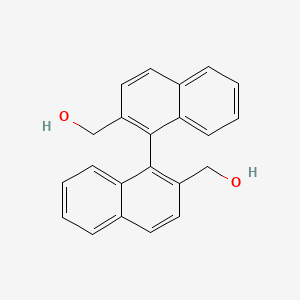

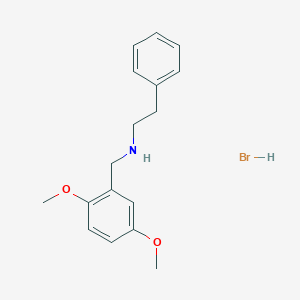
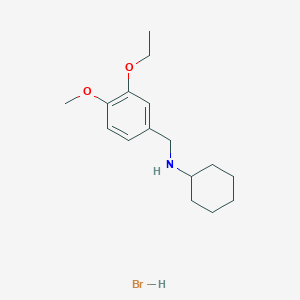

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)